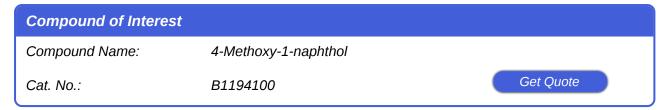


4-Methoxy-1-naphthol: A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-1-naphthol, a derivative of naphthol, is a versatile organic compound with significant potential in medicinal chemistry and drug development. Its chemical structure, characterized by a naphthalene core with methoxy and hydroxyl functional groups, imparts a range of biological activities. This technical guide provides an in-depth overview of the molecular characteristics, synthesis, and biological activities of **4-Methoxy-1-naphthol**, with a focus on its role as an antibacterial agent and a modulator of nuclear receptor signaling.

Chemical and Physical Properties

4-Methoxy-1-naphthol is a solid at room temperature with the chemical formula C₁₁H₁₀O₂.[1] [2][3][4][5] Its molecular and physical properties are summarized in the table below.



Property	Value	References
Molecular Formula	C11H10O2	[1][2][3][4][5]
Molecular Weight	174.20 g/mol	[1][2][3][5]
CAS Number	84-85-5	[1][2][5]
Appearance	Grey to brown-purple crystalline powder	
Melting Point	126-129 °C	[2]
Solubility	Soluble in water, DMSO (slightly), Methanol (slightly)	
InChI	1S/C11H10O2/c1-13-11-7-6- 10(12)8-4-2-3-5-9(8)11/h2- 7,12H,1H3	[2]
SMILES	COc1ccc(O)c2ccccc12	[2]

Spectral Data

The structural characterization of **4-Methoxy-1-naphthol** is supported by various spectroscopic techniques.

Technique	Data Highlights
¹H NMR	Spectral data is available and consistent with the proposed structure.
¹³ C NMR	Spectral data is available and consistent with the proposed structure.
IR Spectroscopy	Characteristic peaks corresponding to O-H and C-O stretching are observed.
Mass Spectrometry	The molecular ion peak corresponds to the calculated exact mass.



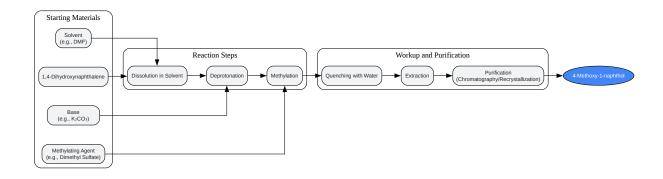
Synthesis

A general method for the synthesis of **4-Methoxy-1-naphthol** involves the methylation of **1**,4-dihydroxynaphthalene. While a specific detailed protocol for **4-Methoxy-1-naphthol** is not provided in the search results, a plausible synthetic route can be inferred from standard organic chemistry procedures for the methylation of phenols.

General Experimental Protocol: Synthesis of 4-Methoxy-1-naphthol

- Dissolution: Dissolve 1,4-dihydroxynaphthalene in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone.
- Deprotonation: Add a slight excess of a mild base, such as potassium carbonate (K₂CO₃), to the solution to deprotonate one of the hydroxyl groups. The reaction is typically stirred at room temperature.
- Methylation: Add a methylating agent, such as dimethyl sulfate or methyl iodide, dropwise to the reaction mixture. The reaction is often heated to ensure completion.
- Quenching and Extraction: After the reaction is complete (monitored by TLC), quench the reaction by adding water. Extract the product into an organic solvent like ethyl acetate.
- Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.





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A generalized workflow for the synthesis of **4-Methoxy-1-naphthol**.

Biological Activity and Applications

4-Methoxy-1-naphthol has emerged as a compound of interest due to its activity against Gram-positive bacteria and its ability to modulate the human pregnane X receptor (PXR).

Antibacterial Activity: Targeting the WalK/WalR Signaling Pathway

4-Methoxy-1-naphthol has been identified as a novel antibacterial compound that specifically targets the essential WalK/WalR two-component signal transduction system in Gram-positive bacteria. This pathway is crucial for controlling cell wall metabolism, making it an attractive target for new antibiotics.

The WalK/WalR system is a two-component regulatory system where WalK is a sensor histidine kinase and WalR is its cognate response regulator. Upon sensing a specific signal,

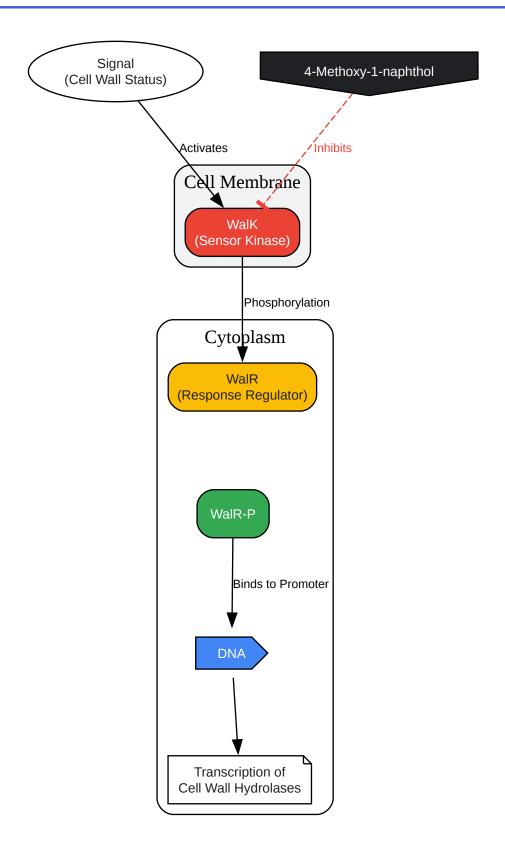






WalK autophosphorylates and then transfers the phosphoryl group to WalR. Phosphorylated WalR then acts as a transcriptional regulator, controlling the expression of genes involved in cell wall hydrolysis and synthesis. By inhibiting this pathway, **4-Methoxy-1-naphthol** disrupts the integrity of the bacterial cell wall, leading to cell death.





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Inhibition of the WalK/WalR signaling pathway by 4-Methoxy-1-naphthol.



Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

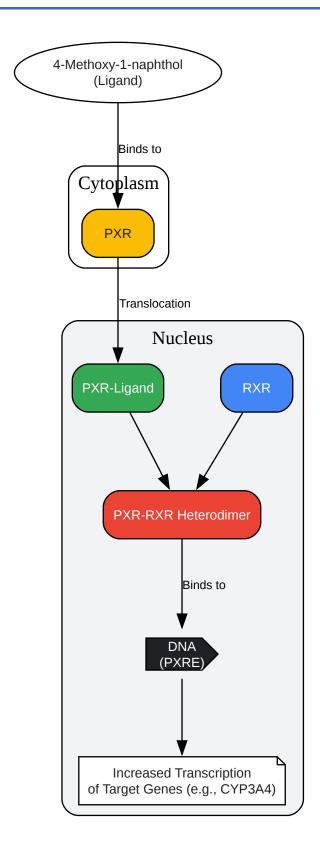
- Preparation of Bacterial Inoculum: Culture the test bacterium (e.g., Staphylococcus aureus) overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.
- Serial Dilution of Compound: Prepare a stock solution of 4-Methoxy-1-naphthol in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing the broth medium.
- Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.
 Include a positive control (bacteria with no compound) and a negative control (broth only).
- Incubation: Incubate the plate at 37°C for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of 4-Methoxy-1-naphthol that completely inhibits visible bacterial growth.

Modulation of Human Pregnane X Receptor (PXR)

4-Methoxy-1-naphthol has also been identified as a novel human PXR activator. PXR is a nuclear receptor that plays a key role in regulating the expression of genes involved in the metabolism and detoxification of xenobiotics and endogenous compounds. Activation of PXR can have significant implications for drug-drug interactions and the disposition of various therapeutic agents.

The activation of PXR by a ligand, such as **4-Methoxy-1-naphthol**, leads to its translocation to the nucleus, where it forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA response elements in the promoter regions of target genes, such as CYP3A4, leading to their increased transcription.





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